Cas no 2229316-36-1 (1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)

1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol
- 1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol
- EN300-1762454
- 2229316-36-1
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- インチ: 1S/C11H14N2OS/c1-8-9(2-3-11(14)4-5-11)13-6-7-15-10(13)12-8/h6-7,14H,2-5H2,1H3
- InChIKey: GNBJKHJZVKGSFO-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(C)=C2CCC1(CC1)O
計算された属性
- 精确分子量: 222.08268425g/mol
- 同位素质量: 222.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 65.8Ų
1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762454-0.25g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1762454-0.1g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1762454-10.0g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1762454-10g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1762454-0.5g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1762454-2.5g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1762454-5g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1762454-5.0g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1762454-1g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1762454-0.05g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 0.05g |
$1188.0 | 2023-09-20 |
1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-olに関する追加情報
Introduction to 1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol (CAS No. 2229316-36-1)
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol, identified by the CAS number 2229316-36-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a cyclopropane ring fused with an imidazo[2,1-b][1,3]thiazole scaffold, which is a motif known for its broad biological activity. The introduction of an ethyl chain extending from the cyclopropane ring and further substituted with a 6-methylimidazo[2,1-b][1,3]thiazol-5-yl group introduces additional layers of structural complexity and potential functional diversity.
The cyclopropane moiety is particularly noteworthy in medicinal chemistry due to its unique electronic properties and its ability to modulate the conformational flexibility of the molecule. This structural feature has been exploited in the design of various bioactive compounds, where the rigid three-membered ring can serve as a pharmacophoric element to enhance binding affinity and selectivity. In contrast, the imidazo[2,1-b][1,3]thiazole core is a well-documented scaffold in drug discovery, with several approved therapeutics featuring this moiety demonstrating efficacy in diverse therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications within such heterocyclic systems can influence biological activity. The presence of the 6-methylimidazo[2,1-b][1,3]thiazol-5-yl substituent in 1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol suggests potential interactions with biological targets such as enzymes and receptors. The methyl group at position 6 of the imidazo[2,1-b][1,3]thiazole ring may play a critical role in modulating pharmacokinetic properties by influencing solubility and metabolic stability.
The synthesis of this compound presents both challenges and opportunities for medicinal chemists. The construction of the cyclopropane ring necessitates specialized synthetic methodologies to ensure regioselectivity and high yield. Additionally, the introduction of the ethyl chain and the imidazo[2,1-b][1,3]thiazol-5-yl group requires careful consideration to maintain overall molecular integrity. Advances in transition metal-catalyzed reactions have provided novel tools for constructing complex heterocycles efficiently, which may be particularly useful in the synthesis of this target molecule.
In terms of biological evaluation, 1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol has been investigated for its potential pharmacological properties. Preliminary studies suggest that this compound exhibits interesting interactions with certain biological pathways relevant to inflammation and cancer progression. The cyclopropane ring may contribute to enhanced binding affinity by introducing steric constraints that optimize receptor engagement. Furthermore, 6-methylimidazo[2,1-b][1,3]thiazol scaffolds are known to exhibit significant bioactivity, making this compound a promising candidate for further exploration in drug discovery.
The integration of machine learning and artificial intelligence into drug discovery workflows has revolutionized how researchers identify and optimize lead compounds. By leveraging large datasets and predictive models, 2229316-36 can be rapidly screened for potential therapeutic applications. The structural features of 2229316 make it an attractive candidate for virtual screening against databases of protein targets, enabling high-throughput virtual assays to identify possible mechanisms of action. Such computational approaches can accelerate the process of identifying novel drug candidates by reducing the time required for experimental validation.
Recent publications have highlighted the importance of scaffold hopping—strategically modifying core structural motifs—to discover new bioactive molecules. The combination of a cyclopropane ring with an imidazo[2,1-b][1,3]thiazole system represents an innovative approach that may yield compounds with unique properties not observed with more conventional scaffolds. This underscores the value of exploring structurally diverse chemical libraries in modern drug discovery efforts.
The pharmacokinetic profile of 2229316 is another critical aspect that warrants investigation upon further synthetic success. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be carefully evaluated to determine whether this compound has the potential to progress into clinical development. Advances in biophysical techniques allow researchers to probe molecular interactions at an atomic level, providing insights into how structural modifications influence binding kinetics and thermodynamics.
In conclusion, 2229316 represents a structurally intriguing molecule with potential therapeutic applications rooted in its unique chemical framework. The combination of a cyclopropane ring, ethyl chain, and 6-methylimidazo[2,1-b][1,3]thiazol moiety creates a scaffold that is both challenging to synthesize and biologically relevant. As research continues in medicinal chemistry, compounds like 2229316 will continue to inspire new synthetic strategiesand provide valuable starting points for developing next-generation therapeutics.
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